molecular formula C8H12BrNO B141403 3-(2-Aminoethyl)phenol hydrobromide CAS No. 38449-59-1

3-(2-Aminoethyl)phenol hydrobromide

Cat. No. B141403
CAS RN: 38449-59-1
M. Wt: 218.09 g/mol
InChI Key: RAMQGDMHEGTVQU-UHFFFAOYSA-N
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Description

The compound 3-(2-Aminoethyl)phenol hydrobromide is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . The first paper discusses 3-Hydroxyanthranilic Acid Hydrochloride, which shares a similar phenol ring structure and the presence of an amino group, although in a different position and with different substituents . The second paper examines the synthesis and properties of poly(2-aminophenol) and poly(3-aminophenol), which are polymers derived from monomers that are structurally related to 3-(2-Aminoethyl)phenol .

Synthesis Analysis

The synthesis of poly(2-aminophenol) and poly(3-aminophenol) involves the use of CuCl2 · 2H2O and ammonium persulfate as oxidizing agents in an aqueous HCl solution . While this does not directly describe the synthesis of 3-(2-Aminoethyl)phenol hydrobromide, it suggests that similar oxidative polymerization methods could potentially be applied to synthesize related compounds, possibly including the target compound by modifying the starting monomers and reaction conditions.

Molecular Structure Analysis

The molecular structure of 3-Hydroxyanthranilic Acid Hydrochloride is characterized by a protonated amino group and a carboxyl group that is nearly coplanar with the phenol ring . This provides a basis for understanding how similar functional groups might interact in the structure of 3-(2-Aminoethyl)phenol hydrobromide, although the exact arrangement would depend on the position of the aminoethyl substituent and the presence of the hydrobromide counterion.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 3-(2-Aminoethyl)phenol hydrobromide. However, the synthesis paper implies that aminophenols can undergo oxidative polymerization, which could suggest that 3-(2-Aminoethyl)phenol might also participate in similar reactions, especially in the presence of oxidizing agents and metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of poly(2-aminophenol) and poly(3-aminophenol) include characterization by various spectroscopic methods (FT-IR, XPS, ESR, NMR), elemental analysis, thermal stability, and electrical conductivity . These properties are influenced by the presence of copper ions in the polymer matrix. While these findings are for polymeric materials and not directly for 3-(2-Aminoethyl)phenol hydrobromide, they suggest that the presence of metal ions and the position of hydroxyl groups can significantly affect the properties of related compounds.

Scientific Research Applications

  • Chemical Synthesis

    • Application : 3-(2-Aminoethyl)phenol hydrobromide is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
    • Results or Outcomes : The outcomes would also depend on the specific research context. More detailed information might be available in specific research papers or technical documents .
  • Electrophilic Bromination of Phenols

    • Application : 3-(2-Aminoethyl)phenol hydrobromide has been used in a practical electrophilic bromination procedure for phenols and phenol–ethers .
    • Method of Application : This procedure was developed under efficient and very mild reaction conditions. A broad scope of arenes was investigated, including the benzimidazole and carbazole core as well as analgesics such as naproxen and paracetamol .
    • Results or Outcomes : The new I (III)-based brominating reagent PhIOAcBr is operationally easy to prepare by mixing PIDA and AlBr3. Its stability at 4 °C after preparation was confirmed over a period of one month and no significant loss of its reactivity was observed .
  • Neurotransmitter Research

    • Application : 3-(2-Aminoethyl)phenol hydrobromide bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine), which plays a key role in the daily behavioral and physiological states of humans .
    • Results or Outcomes : The outcomes would also depend on the specific research context. More detailed information might be available in specific research papers or technical documents .
  • Pharmaceutical Research

    • Application : Given its structural similarity to certain neurotransmitters, it could potentially be used in pharmaceutical research, particularly in the development of new drugs .
    • Results or Outcomes : The outcomes would also depend on the specific research context. More detailed information might be available in specific research papers or technical documents .
  • Material Science

    • Application : It could potentially be used in material science research, particularly in the development of new materials .
    • Results or Outcomes : The outcomes would also depend on the specific research context. More detailed information might be available in specific research papers or technical documents .
  • Chemical Synthesis

    • Application : It could potentially be used in the synthesis of other complex organic compounds .
    • Results or Outcomes : The outcomes would also depend on the specific research context. More detailed information might be available in specific research papers or technical documents .
  • Synthesis of Novel Compounds

    • Application : 3-(2-Aminoethyl)phenol hydrobromide has been used in the synthesis of novel compounds, such as (benzimidazolyl)isoquinolinols .
    • Results or Outcomes : The outcomes would also depend on the specific research context. More detailed information might be available in specific research papers or technical documents .
  • Adenosine A1 Receptor Tools

    • Application : 3-(2-Aminoethyl)phenol hydrobromide has been used in the development of adenosine A1 receptor tools .
    • Results or Outcomes : The outcomes would also depend on the specific research context. More detailed information might be available in specific research papers or technical documents .
  • GPCR Research

    • Application : 3-(2-Aminoethyl)phenol hydrobromide has been used in research related to G protein-coupled receptors (GPCRs), which constitute the largest family of transmembrane receptors in eukaryotes .
    • Results or Outcomes : The outcomes would also depend on the specific research context. More detailed information might be available in specific research papers or technical documents .

Safety And Hazards

This compound may be harmful if swallowed and can cause eye irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and washing thoroughly after handling .

properties

IUPAC Name

3-(2-aminoethyl)phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.BrH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6,10H,4-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMQGDMHEGTVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)phenol hydrobromide

CAS RN

38449-59-1
Record name 3-(2-aminoethyl)phenol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Singh, SL Cooper, JR Glenn, J Beresford… - RSC …, 2018 - pubs.rsc.org
G protein-coupled receptors (GPCRs) constitute the largest family of transmembrane receptors in eukaryotes. The adenosine A1 receptor (A1AR) is a class A GPCR that is of interest as …
Number of citations: 6 pubs.rsc.org
S Singh - 2018 - ourarchive.otago.ac.nz
Adenosine A1 receptor (A1AR), cannabinoid type 1 receptor (CB1R) and cannabinoid type 2 receptor (CB2R) are class AG protein-coupled receptors (GPCRs) and play important roles …
Number of citations: 2 ourarchive.otago.ac.nz

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